Cas no 1260653-66-4 (4-(4-bromo-2-methoxyphenyl)piperidine)

4-(4-Bromo-2-methoxyphenyl)piperidine is a brominated aromatic piperidine derivative with potential utility as an intermediate in pharmaceutical and agrochemical synthesis. The compound features a piperidine ring linked to a substituted phenyl group, incorporating both bromo and methoxy functional groups, which enhance its reactivity for further derivatization. Its structural motifs make it valuable for constructing complex molecules, particularly in medicinal chemistry, where such scaffolds are often employed in drug discovery. The bromine substituent offers a handle for cross-coupling reactions, while the methoxy group can influence electronic properties and binding interactions. This compound is typically handled under controlled conditions due to its sensitivity.
4-(4-bromo-2-methoxyphenyl)piperidine structure
1260653-66-4 structure
Product Name:4-(4-bromo-2-methoxyphenyl)piperidine
CAS No:1260653-66-4
MF:C12H16BrNO
MW:270.165542602539
CID:6185469
PubChem ID:82625581
Update Time:2025-06-13

4-(4-bromo-2-methoxyphenyl)piperidine Chemical and Physical Properties

Names and Identifiers

    • 4-(4-bromo-2-methoxyphenyl)piperidine
    • EN300-1896216
    • 1260653-66-4
    • Inchi: 1S/C12H16BrNO/c1-15-12-8-10(13)2-3-11(12)9-4-6-14-7-5-9/h2-3,8-9,14H,4-7H2,1H3
    • InChI Key: SHECGANSIFAQBY-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)OC)C1CCNCC1

Computed Properties

  • Exact Mass: 269.04153g/mol
  • Monoisotopic Mass: 269.04153g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 21.3Ų

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Additional information on 4-(4-bromo-2-methoxyphenyl)piperidine

Recent Advances in the Study of 4-(4-Bromo-2-methoxyphenyl)piperidine (CAS: 1260653-66-4) in Chemical Biology and Pharmaceutical Research

The compound 4-(4-bromo-2-methoxyphenyl)piperidine (CAS: 1260653-66-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its piperidine core and substituted phenyl ring, has shown promising potential in various therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of central nervous system (CNS) targeting agents. The presence of the bromo and methoxy substituents on the phenyl ring enhances its reactivity and binding affinity, making it a valuable scaffold for drug discovery.

One of the most notable applications of 4-(4-bromo-2-methoxyphenyl)piperidine is its use in the synthesis of sigma receptor ligands. Sigma receptors, particularly the sigma-1 subtype, have been implicated in a range of neurological disorders, including Alzheimer's disease, depression, and schizophrenia. Recent research has demonstrated that derivatives of this compound exhibit high affinity for sigma-1 receptors, with potential therapeutic effects in modulating neurotransmitter release and neuroprotection. These findings underscore the importance of this molecule in the development of next-generation CNS therapeutics.

In addition to its role in CNS drug development, 4-(4-bromo-2-methoxyphenyl)piperidine has also been investigated for its potential in oncology. Preliminary studies suggest that certain derivatives of this compound exhibit cytotoxic activity against various cancer cell lines, including breast and lung cancer. The mechanism of action appears to involve the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR axis, which is frequently dysregulated in cancer. These findings highlight the versatility of this molecule and its potential as a lead compound in anticancer drug discovery.

Recent advancements in synthetic chemistry have further expanded the utility of 4-(4-bromo-2-methoxyphenyl)piperidine. Novel synthetic routes have been developed to improve the yield and purity of this compound, enabling its broader application in medicinal chemistry. For instance, a recent study published in the Journal of Medicinal Chemistry reported a highly efficient one-pot synthesis method, which significantly reduces the number of steps and minimizes the use of hazardous reagents. This methodological innovation not only enhances the scalability of production but also aligns with the growing emphasis on green chemistry in pharmaceutical manufacturing.

Despite these promising developments, challenges remain in the optimization of 4-(4-bromo-2-methoxyphenyl)piperidine-based therapeutics. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed to fully realize its clinical potential. Ongoing research is focused on structural modifications to improve these pharmacokinetic properties, with early-stage preclinical studies showing encouraging results. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinically viable treatments.

In conclusion, 4-(4-bromo-2-methoxyphenyl)piperidine (CAS: 1260653-66-4) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Its applications in CNS disorders and oncology, coupled with advancements in synthetic methodologies, position it as a key player in the development of next-generation therapeutics. Continued research and innovation in this area hold the potential to unlock new therapeutic avenues and address unmet medical needs.

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